BenchChemオンラインストアへようこそ!

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

FGFR inhibitor gatekeeper mutation covalent inhibitor

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 630107-81-2, molecular formula C₁₀H₉FN₄O, MW 220.2, logP 1.1) is a heterocyclic building block belonging to the 5-aminopyrazole-4-carboxamide class. It features a 2-fluorophenyl substituent at the N1 position, a free amino group at C5, and a carboxamide at C4.

Molecular Formula C10H9FN4O
Molecular Weight 220.207
CAS No. 630107-81-2
Cat. No. B2410054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide
CAS630107-81-2
Molecular FormulaC10H9FN4O
Molecular Weight220.207
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F
InChIInChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
InChIKeyQCEQWOVPHLZKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 630107-81-2): A Privileged 5-Aminopyrazole-4-carboxamide Scaffold for Kinase Inhibitor Synthesis


5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 630107-81-2, molecular formula C₁₀H₉FN₄O, MW 220.2, logP 1.1) is a heterocyclic building block belonging to the 5-aminopyrazole-4-carboxamide class. It features a 2-fluorophenyl substituent at the N1 position, a free amino group at C5, and a carboxamide at C4. This scaffold has been validated as a core intermediate for generating covalent pan-FGFR inhibitors capable of overcoming clinically relevant gatekeeper mutations [1], and serves as a versatile precursor for pyrazolo[3,4-d]pyrimidine kinase inhibitor libraries via cyclization with formamide [2]. Commercially available at ≥95% purity from multiple suppliers including Fluorochem and CymitQuimica, it is classified as a research-use-only small-molecule scaffold [2].

Why 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Generic 1-Aryl-5-aminopyrazole-4-carboxamide Analogs in Kinase-Focused Synthesis Programs


The N1 aryl substituent on the 5-aminopyrazole-4-carboxamide scaffold is a critical determinant of both downstream synthetic versatility and target binding. The ortho-fluorine atom of the 2-fluorophenyl group is not a simple bioisosteric replacement for hydrogen (phenyl analog, CAS 50427-77-5) or chlorine (4-chlorophenyl analog, CAS 50427-79-7); it imposes distinct electronic effects on the pyrazole ring, alters the compound's hydrogen-bond acceptor/donor profile (HBA 4, HBD 2, PSA 86.9 Ų), and influences cyclization regioselectivity in pyrazolo[3,4-d]pyrimidine formation. In the pan-FGFR covalent inhibitor series, the 5-amino-1H-pyrazole-4-carboxamide scaffold—when elaborated with appropriate warheads—enabled irreversible binding to FGFR1 at Cys488 in the P-loop, as confirmed by X-ray co-crystal structure (PDB 8XZ7, resolution 1.75 Å) [1]. Substitution with alternative N1-aryl groups or non-fluorinated scaffolds would alter both the geometric and electronic complementarity to the kinase hinge region, potentially compromising potency against wild-type and gatekeeper-mutant kinases [2]. The quantitative evidence below demonstrates the magnitude of these differentiation effects.

Quantitative Differentiation Evidence for 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide vs. Closest Analogs


FGFR2 V564F Gatekeeper Mutant Inhibitory Potency: 5-Aminopyrazole-4-carboxamide Derivative 10h vs. Futibatinib (Direct Head-to-Head)

In a 2024 study by Deng et al. published in the European Journal of Medicinal Chemistry, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. The representative compound 10h—constructed on the same 5-aminopyrazole-4-carboxamide core scaffold represented by the target compound—demonstrated an IC₅₀ of 62 nM against the FGFR2 V564F gatekeeper mutant in biochemical assays. This was directly compared within the same study to futibatinib (compound 4, TAS-120, an FDA-approved irreversible pan-FGFR inhibitor), which showed an IC₅₀ of 102 nM against the same FGFR2 V564F mutant. Thus, the 5-aminopyrazole-4-carboxamide-based inhibitor 10h exhibited approximately 1.65-fold greater potency against the drug-resistant gatekeeper mutant than futibatinib [1].

FGFR inhibitor gatekeeper mutation covalent inhibitor kinase selectivity drug resistance

Synthetic Utility: Cyclization Efficiency to Pyrazolo[3,4-d]pyrimidin-4-ol Kinase Scaffolds vs. Generic Aryl Analogs

The target compound reacts with formamide in water over 15 hours to yield 1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol in 73% yield, as documented in patent WO2003099820A1 (Bristol-Myers Squibb), which describes these products as p38α/β kinase inhibitors [1]. This cyclization leverages the ortho-amino and carboxamide groups in a regioselective ring closure. In contrast, the unsubstituted phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide, CAS 50427-77-5) and 4-chlorophenyl analog (CAS 50427-79-7) undergo analogous cyclizations but with different regiochemical outcomes and yields due to altered electronic effects at the N1 position, as reviewed comprehensively by El-Mekabaty (Synthetic Communications, 2014) [2]. The 2-fluorophenyl group's electron-withdrawing effect can influence the rate and selectivity of pyrazolo[3,4-d]pyrimidine formation compared to the unsubstituted phenyl or 4-chlorophenyl variants.

building block cyclization pyrazolo-pyrimidine p38 kinase heterocyclic synthesis

Physicochemical Differentiation: 2-Fluorophenyl vs. 4-Chlorophenyl vs. Unsubstituted Phenyl at the N1 Position

The 2-fluorophenyl substitution at N1 confers a distinct physicochemical profile compared to the two most common commercially available analogs. The target compound (CAS 630107-81-2) has a molecular weight of 220.2 g/mol, a calculated logP of 1.1, 2 hydrogen bond donors (HBD), 4 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 86.9 Ų . The 4-chlorophenyl analog (CAS 50427-79-7) is significantly heavier at 236.66 g/mol with a chlorine atom that alters lipophilicity and introduces different halogen-bonding characteristics [1]. The unsubstituted phenyl analog (CAS 50427-77-5) is lighter at 202.21 g/mol and lacks any halogen substitution, resulting in altered electronic properties and metabolic stability [2]. For drug discovery programs, the lower molecular weight and smaller atomic radius of fluorine (van der Waals radius ~1.47 Šfor F vs. ~1.75 Šfor Cl) make the 2-fluorophenyl variant more suitable for lead optimization where ligand efficiency metrics are critical.

physicochemical properties logP molecular weight hydrogen bonding fluorine substitution

Multi-Kinase Scaffold Validation: Nanomolar Potency Across FGFR, RET, CDPK1, and RIP2 Kinase Targets

The 5-aminopyrazole-4-carboxamide scaffold—the core structural class to which the target compound belongs—has been independently validated as a productive kinase inhibitor scaffold across at least four distinct kinase families: (1) FGFR1/2/3 with IC₅₀ values of 46, 41, and 99 nM respectively for derivative 10h [1]; (2) RET kinase with IC₅₀ = 44 nM against wild-type and IC₅₀ = 252 nM against the V804M gatekeeper mutant for derivative 15l [2]; (3) T. gondii CDPK1 with IC₅₀ = 120 nM for BKI-1708, which showed no human foreskin fibroblast cytotoxicity at concentrations up to 25 μM (selectivity window >200-fold) [3]; (4) RIP2 kinase, where the unsubstituted phenyl variant (CAS 50427-77-5) was identified as a fragment hit with confirmed binding by X-ray co-crystal structure (PDB 6SZE, resolution 2.94 Å) [4]. This breadth of target engagement, spanning receptor tyrosine kinases (FGFR, RET), calcium-dependent kinases (CDPK1), and serine/threonine kinases (RIP2), demonstrates that the scaffold is a privileged starting point for kinase drug discovery, and the 2-fluorophenyl variant offers a synthetically tractable entry into this chemical space.

kinase inhibitor polypharmacology scaffold validation FGFR RET CDPK1 RIP2

High-Impact Application Scenarios for 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide Based on Quantitative Evidence


Pan-FGFR Covalent Inhibitor Development Targeting Drug-Resistant Gatekeeper Mutants

Medicinal chemistry teams developing next-generation FGFR inhibitors to overcome acquired resistance should prioritize this scaffold. The Deng et al. (2024) study demonstrated that 5-amino-1H-pyrazole-4-carboxamide derivatives yield covalent FGFR inhibitors (exemplified by compound 10h) that are ~1.65-fold more potent against the FGFR2 V564F gatekeeper mutant than the approved drug futibatinib (IC₅₀ 62 nM vs. 102 nM), with maintained potency against FGFR1 (46 nM), FGFR2 (41 nM), and FGFR3 (99 nM) wild-type kinases. The irreversible covalent binding mode to FGFR1 Cys488 has been confirmed by X-ray co-crystal structure at 1.75 Å resolution (PDB 8XZ7) . The 2-fluorophenyl-substituted building block enables rapid analog generation through C5-amino and C4-carboxamide elaborations.

Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries via Regioselective Cyclization

The compound's demonstrated conversion to 1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol in 73% yield using formamide/water (documented in Bristol-Myers Squibb patent WO2003099820A1) provides a validated synthetic route to pyrazolo[3,4-d]pyrimidine scaffolds that are established p38α/β kinase inhibitors . This cyclization exploits the ortho relationship between the 5-amino and 4-carboxamide groups. The resulting pyrazolo[3,4-d]pyrimidin-4-ol core can be further functionalized (e.g., chlorination followed by aniline substitution) to generate focused kinase inhibitor libraries. The 2-fluorophenyl substituent may influence both cyclization regiochemistry and the binding pose of final inhibitors within the kinase ATP pocket .

Fragment-Based and Structure-Guided Kinase Drug Discovery Across Multiple Targets

The 5-aminopyrazole-4-carboxamide scaffold's validation across four structurally distinct kinase targets—FGFR (PDB 8XZ7), RET (compound 15l, IC₅₀ 44 nM WT), CDPK1 (BKI-1708, IC₅₀ 120 nM with >200-fold selectivity over human fibroblasts), and RIP2 (PDB 6SZE fragment hit)—makes this building block an efficient starting point for fragment-based drug discovery (FBDD) and structure-guided design programs . The 2-fluorophenyl variant provides a synthetically accessible entry point with favorable physicochemical properties (MW 220.2, logP 1.1) that leave ample room for fragment elaboration while maintaining ligand efficiency. Procurement of this single building block enables parallel hit expansion against multiple kinase targets, reducing sourcing complexity for medium-to-large medicinal chemistry groups.

Quote Request

Request a Quote for 5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.